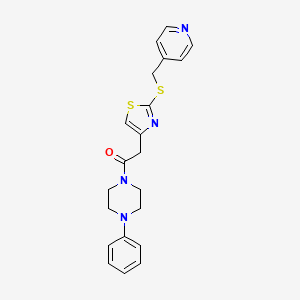

(Z)-3-(6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

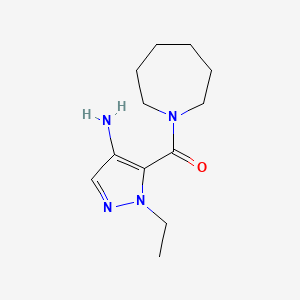

(Z)-3-(6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide, also known as BRD0705, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Synthesis Techniques : A study described a diastereoselective synthesis technique using a tandem Pummerer/Mannich cyclization sequence. This method showcases the synthesis of complex molecular structures from simpler precursors, highlighting the importance of stereochemical control in chemical synthesis (Padwa et al., 2003).

Halogenation Reactions : The research on the ethoxybromination of enamides using (diacetoxyiodo)benzene and bromide salts in ethanol demonstrates the versatility of halogenation reactions. This method yields α-bromo hemiaminals, which are pivotal for further chemical transformations (Nocquet‐Thibault et al., 2013).

Palladium-Catalyzed Access : A study on the palladium-catalyzed synthesis of substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines underlines the role of catalysis in obtaining compounds with biological activity. Such methodologies are crucial for synthesizing analogs with potential therapeutic applications (Damez et al., 2001).

Potential Therapeutic Applications

Anticancer Activity : Benzamide riboside, a compound with a benzodioxepin structure, has been investigated for its anticancer properties through the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). This mechanism restricts the biosynthesis of guanylates, demonstrating the potential therapeutic application of similar compounds in cancer treatment (Khanna et al., 2004).

Molecularly Imprinted Polymers : The use of N-(2-Arylethyl)-2-methylprop-2-enamides for the synthesis of molecularly imprinted polymers highlights a novel application in the development of materials with high affinity for specific biomolecules. This research demonstrates the versatility of enamides in creating selective adsorption materials, which could have implications in drug delivery systems or biosensing technologies (Sobiech et al., 2022).

Propiedades

IUPAC Name |

(Z)-3-(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-10-5-8(4-9(7-15)13(16)17)6-11-12(10)19-3-1-2-18-11/h4-6H,1-3H2,(H2,16,17)/b9-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAPFDARFYQJCX-WTKPLQERSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)C=C(C#N)C(=O)N)Br)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(C(=CC(=C2)/C=C(/C#N)\C(=O)N)Br)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(1-methoxypropan-2-yl)-3-{2-phenylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2523906.png)

![N-(5-((5-bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2523912.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2523915.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide](/img/structure/B2523919.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2523921.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2523922.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)